molecular formula C13H6Cl6O2S B1617322 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)- CAS No. 104086-18-2

1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)-

Cat. No.: B1617322
CAS No.: 104086-18-2
M. Wt: 439 g/mol
InChI Key: NHJGVSCWGWTJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-3’-(methylsulfonyl)- is an organochlorine compound known for its significant environmental persistence and bioaccumulation. This compound is part of the polychlorinated biphenyls (PCBs) family, which has been widely studied due to its environmental impact and potential health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-3’-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by sulfonylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The sulfonylation step involves the reaction of the chlorinated biphenyl with methylsulfonyl chloride (CH3SO2Cl) in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-3’-(methylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-3’-(methylsulfonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-3’-(methylsulfonyl)- involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways that regulate gene expression. This compound can also interfere with the function of enzymes involved in detoxification processes, leading to oxidative stress and cellular damage .

Comparison with Similar Compounds

Similar Compounds

    2,2’,3,4,4’,5’-Hexachlorobiphenyl (PCB-138): Similar in structure but lacks the methylsulfonyl group.

    2,2’,4,4’,5,5’-Hexachlorobiphenyl (PCB-153): Another hexachlorinated biphenyl with different chlorine substitution pattern.

    2,2’,3,3’,4,4’-Hexachlorobiphenyl (PCB-128): Similar chlorination pattern but without the methylsulfonyl group.

Uniqueness

The presence of the methylsulfonyl group in 1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-3’-(methylsulfonyl)- makes it unique compared to other PCBs. This functional group enhances its lipophilicity and persistence in the environment, leading to higher bioaccumulation and potential for long-term ecological and health effects .

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2,5-dichloro-3-methylsulfonylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl6O2S/c1-22(20,21)9-3-5(14)2-6(10(9)16)7-4-8(15)12(18)13(19)11(7)17/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJGVSCWGWTJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146270
Record name 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104086-18-2
Record name 3-Methylsulfonyl-2,2′,3′,4′,5,5′-hexachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104086-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)-
Reactant of Route 2
Reactant of Route 2
1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)-
Reactant of Route 3
Reactant of Route 3
1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)-
Reactant of Route 4
Reactant of Route 4
1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)-
Reactant of Route 5
1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)-
Reactant of Route 6
Reactant of Route 6
1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.